![molecular formula C15H15N3O4S B2675753 N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-26-7](/img/structure/B2675753.png)
N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis Techniques
The compound is synthesized using specific techniques involving anthranilamide and isocyanates, leading to various quinazolinone derivatives. For example, 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one are synthesized using these methods (Chern et al., 1988).
Creation of New Derivatives
New derivatives such as 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones have been synthesized, exhibiting significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015).
Cytotoxicity and Anti-Inflammatory Activity
Derivatives of this compound have shown cytotoxic effects against carcinoma cells and promising anti-inflammatory properties (Al-Salahi et al., 2013).
Applications in Antimicrobial and Antitumor Research
Antimicrobial Activity
Methylsulfanyl-triazoloquinazoline derivatives, related to this compound, have demonstrated substantial antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as yeast and fungi (Al-Salahi et al., 2013).
Antitumor Properties
Quinazolinone derivatives have shown significant antitumor activity, with some derivatives exhibiting broad-spectrum effectiveness and others demonstrating selective activities towards specific cancer cell lines (Alsuwaidan et al., 2016).
Advanced Synthesis Techniques
One-Pot Synthesis Approaches
Advanced synthesis methods like one-pot synthesis have been employed for creating 2-arylquinazoline and tetracyclic isoindolo[1,2-a]quinazoline derivatives, demonstrating the versatility of synthesis techniques in this research domain (Gawande et al., 2015).
Regioselective Synthesis
Regioselective synthesis methods have been developed for tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones, highlighting the importance of precise chemical manipulation in drug development (Singh et al., 2020).
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-13(16-8-1-2-8)3-4-18-14(20)9-5-11-12(22-7-21-11)6-10(9)17-15(18)23/h5-6,8H,1-4,7H2,(H,16,19)(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCQIFORIYIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B2675670.png)
![3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2675672.png)
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2675674.png)
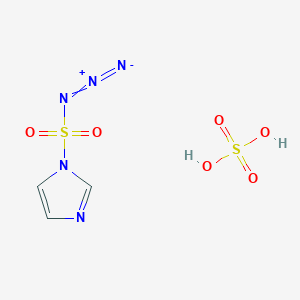
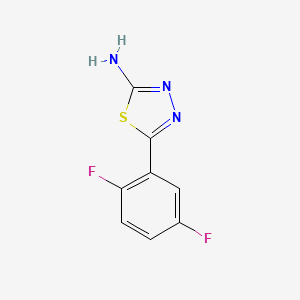
![6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2675682.png)
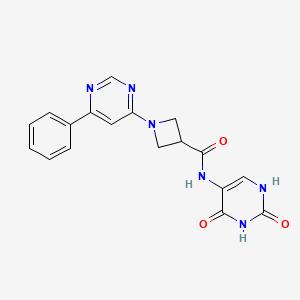

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2675686.png)
![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2675688.png)
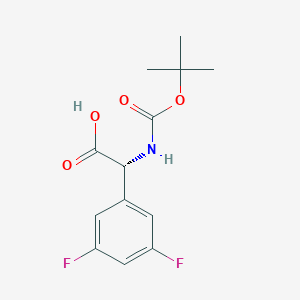
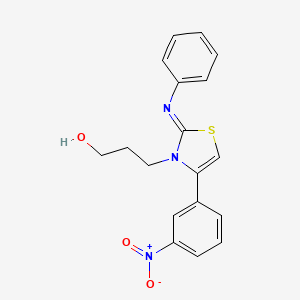
![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)
![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)
